Azasteroids and derivatives
Azasteroids and their derivatives are a class of chemical compounds derived from steroid structures, which feature a macrocyclic system with various functionalities for diverse applications in pharmaceuticals, cosmetics, and research. Azasteroids contain an azaspiro functionality, typically featuring a 3-membered or 4-membered ring fused to the main steroid nucleus, altering its physicochemical properties compared to conventional steroids. These modifications can lead to improved biological activities, such as enhanced binding affinity, increased stability, or altered pharmacokinetic profiles.
Azasteroids and their derivatives are often synthesized through complex organic reactions involving functionalization of the steroid skeleton. They exhibit a wide range of potential applications, including but not limited to anti-inflammatory agents, cholesterol-lowering drugs, and topical treatments for skin conditions due to their unique structural features. Their chemical diversity makes them valuable tools in medicinal chemistry and drug discovery processes.
These compounds are typically characterized by detailed NMR spectroscopy, mass spectrometry, and other analytical techniques to ensure purity and structure confirmation before proceeding to further development stages.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
U-73343 | 142878-12-4 | C29H42N2O3 |
![]() |
U-73122 | 112648-68-7 | C29H40N2O3 |
![]() |
Kurchimine | 52617-38-6 | C22H38N2 |
![]() |
Pregnane-3,20-diaminium,N,N,N,N',N',N'-hexamethyl-, diiodide, (3b,5a,20S)- (9CI) | 10308-44-8 | C27H52N2+2.2[I-] |
![]() |
Pregn-5-en-20-amine, 3,16-dimethoxy-N,N-dimethyl-, (3b,16b,20S)- | 873804-22-9 | C25H43NO2 |
![]() |
Acetamide, N-[(3b,5a,20S)-20-(dimethylamino)pregn-16-en-3-yl]- | 845643-79-0 | C25H42N2O |
Related Literature
-
1. Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines†Liyan Liu,Kuiliang Li,Zhenggen Zha,Qi Sun,Zhiyong Wang RSC Adv., 2022,12, 7347-7351
-
Mark J. Spillman,Norman Shankland,Kenneth Shankland CrystEngComm, 2022,24, 4551-4555
-
3. Quantifiable models for surface protonic conductivity in porous oxides – case of monoclinic ZrO2†Xinwei Sun,Jie Gu,Donglin Han Phys. Chem. Chem. Phys., 2022,24, 11856-11871
-
Hao Hu,Kai Sun,Junchao Wang,Hui Liu,Bing Yu,Yuanqiang Sun,Lingbo Qu Org. Chem. Front., 2018,5, 2925-2929
-
Kien Voon Kong,Lun-De Liao,Zhiyong Lam,Weng Kee Leong Chem. Commun., 2014,50, 2601-2603
-
6. Front cover
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Ulrike Grienke,Michaela Schmidtke,Susanne von Grafenstein,Johannes Kirchmair,Klaus R. Liedl,Judith M. Rollinger Nat. Prod. Rep., 2012,29, 11-36
-
Elvin D. de Araujo RSC Chem. Biol., 2021,2, 815-829
-
10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative†Zhiyuan Fang,Yanan Li,Xiaomei Li,Yu-Jing Lu,Siu-Cheong Yan,Wing-Leung Wong,Kin-Fai Chan,Kwok-yin Wong RSC Adv., 2019,9, 10739-10744
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5